molecular formula C10H5BrN2O B1283177 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile CAS No. 99465-03-9

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile

Cat. No. B1283177
CAS RN: 99465-03-9
M. Wt: 249.06 g/mol
InChI Key: SYGLDUUIMYLBGH-UHFFFAOYSA-N
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Description

The compound "6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile" is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of related brominated quinoline derivatives, which can be useful in understanding the general behavior of such compounds. For instance, brominated quinolines are often used in the synthesis of various pharmaceuticals due to their potential biological activities .

Synthesis Analysis

The synthesis of brominated quinoline derivatives typically involves the reaction of quinoline substrates with bromine. For example, the ethyl ester of a hydroxy-quinoline carboxylic acid reacts with bromine in anhydrous acetic acid to produce a brominated product . Similarly, another study discusses the bromination of ethyl 7-hydroxy-5-oxo-quinoline-6-carboxylate in aqueous acetic acid solution, leading to a mixture of brominated products . These methods suggest that bromination is a common strategy for modifying the chemical structure of quinoline derivatives, which could be applicable to the synthesis of "6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile".

Molecular Structure Analysis

The molecular structure of brominated quinolines is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. The papers provided do not directly discuss the molecular structure of "6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile", but they do mention the structural features of similar brominated quinoline compounds . The position of the bromine atom and other substituents on the quinoline ring system can affect the reactivity and potential applications of these molecules.

Chemical Reactions Analysis

Brominated quinoline derivatives are reactive and can participate in various chemical reactions. For instance, they can be used as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography . The presence of a bromine atom can also enhance the reactivity of the quinoline nucleus towards nucleophilic substitution reactions, which can be exploited in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives are influenced by the presence of bromine and other functional groups. These properties include solubility, melting point, and reactivity towards other chemicals. The papers provided do not detail the specific properties of "6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile", but they do suggest that brominated quinolines have unique properties that make them suitable for applications such as fluorescence derivatization and as pharmaceuticals with diuretic activity . The introduction of a bromine atom typically increases the molecular weight and may affect the lipophilicity of the compound, which can be important in drug design and development.

Scientific Research Applications

1. Corrosion Inhibition

  • Application Summary : This compound has been synthesized and used as a corrosion inhibitor for mild steel in hydrochloric acid .
  • Methods of Application : The corrosion inhibition was evaluated by potentiodynamic polarization measurements, electrochemical impedance spectroscopy, weight loss measurements, and Density Functional Theory (DFT) .
  • Results : The results indicate that this compound is a mixed type inhibitor, and its adsorption on mild steel surface obeys Langmuir isotherm. The inhibition efficiency increases with increasing the concentration of the inhibitor .

2. G Protein-Coupled Receptor Agonists

  • Application Summary : Derivatives of this compound have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35.

3. Antitumor Activity

  • Application Summary : Some derivatives of this compound have shown promising antitumor activity against liver carcinoma (HEPG2-1) .
  • Results : The pyrazolo[1,5-a]pyrimidine 7c, thiazole 23g and 1,3,4-thiadiazole 18a have promising antitumor activity against liver carcinoma (HEPG2-1) while the rest compounds have moderate activities (IC50 = 8.20 ± 1.54 − 17.4 ± 1.03 µM) .

4. Synthesis of Fused Heterocycles

  • Application Summary : This compound can be used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

5. Inhibition of LuxR-Type Receptor

  • Application Summary : This compound is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR .

6. Preparation of Electroactive Materials

  • Application Summary : This compound is used as an electron accepting building block for the preparation of electroactive materials for organic electronics .

7. Synthesis of Related Heterocycles

  • Application Summary : This compound is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Safety And Hazards

The safety and hazards associated with 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile are not specified in the available resources . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination.

properties

IUPAC Name

6-bromo-2-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGLDUUIMYLBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557558
Record name 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile

CAS RN

99465-03-9
Record name 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 3-cyano-2-[1H]-quinolone (13.3 g) in acetic acid (130 cm3) was treated at room temperature with a solution of bromine (4.1 cm3) in acetic acid (10 cm3). After heating under reflux for 4 hours the mixture was cooled to room temperature, filtered, and the solid washed with ethanol to give 3-cyano-6-bromo-2-[1H]-quinolone (14.63 g), a small quantity of which was recrystallised from ethanol, m.p. 308°-311°.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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